1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride
Overview
Description
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclopropane ring, capped with a carbonyl chloride group
Mechanism of Action
Target of Action
It is known to be a useful research chemical that can be used as an intermediate in the synthesis of cabozantinib , a tyrosine kinase inhibitor used in cancer treatment .
Mode of Action
As an intermediate in the synthesis of Cabozantinib , it contributes to the overall mechanism of action of the final compound. Cabozantinib inhibits multiple tyrosine kinases, leading to a decrease in tumor growth and angiogenesis .
Biochemical Pathways
As an intermediate in the synthesis of cabozantinib , it indirectly affects the pathways influenced by this drug. Cabozantinib inhibits multiple receptor tyrosine kinases, disrupting several signaling pathways involved in tumor growth and angiogenesis .
Pharmacokinetics
As an intermediate in the synthesis of cabozantinib , its properties would contribute to the overall pharmacokinetic profile of the final drug.
Result of Action
As an intermediate in the synthesis of cabozantinib , it contributes to the overall therapeutic effects of this drug, which include inhibition of tumor growth and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods, including the reaction of 1-(4-fluorophenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically involves heating the acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to yield the desired carbonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like water, alcohols, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, amines.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
1-(4-Fluorophenyl)cyclopropanecarboxamide
1-(4-Fluorophenyl)cyclopropane-1-carboxylate esters
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGIPDZVAHMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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